molecular formula C2H5O- B101781 Ethanolate CAS No. 16331-64-9

Ethanolate

Cat. No. B101781
Key on ui cas rn: 16331-64-9
M. Wt: 45.06 g/mol
InChI Key: HHFAWKCIHAUFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05945405

Procedure details

A mixture of 6-O-methylerythromycin A (20 g), prepared as described above, and ethanol (200 mL) was warmed to reflux and the insoluble material (11.2 g) was removed by filtration. The filtrate was transferred to a clean flask and heated to reflux. The clear solution was allowed to cool to ambient temperature and then was further cooled in an ice bath. The liquid was decanted to leave 6-O-methylerythromycin A form 0 ethanolate which was sealed in a container without further drying. The 2-theta angle positions in the single crystal x-ray diffraction pattern of 6-O-methylerythromycin A form 0-ethanolate are 4.72°±0.2, 6.60°±0.2, 7.72°±0.2, 9.30°±0.2, 10.40°±0.2, 11.10°±0.2, 11.86°±0.2, 12.72°±0.2, 13.90°±0.2, 15.02°±0.2, 17.18°±0.2, 18.50°±0.2, 19.08°±0.2, 19.68°±0.2, 23.14°±0.2 and 23.98°±0.2.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C@H:3]1[O:18][C:16](=[O:17])[C@H:15]([CH3:19])[C@@H:14]([O:20][C@@H:21]2[O:26][C@@H:25]([CH3:27])[C@H:24]([OH:28])[C@@:23]([O:30][CH3:31])([CH3:29])[CH2:22]2)[C@H:13]([CH3:32])[C@@H:12]([O:33][C@@H:34]2[O:39][C@H:38]([CH3:40])[CH2:37][C@H:36]([N:41]([CH3:43])[CH3:42])[C@H:35]2[OH:44])[C@@:11]([O:46][CH3:47])([CH3:45])[CH2:10][C@@H:9]([CH3:48])[C:7](=[O:8])[C@H:6]([CH3:49])[C@@H:5]([OH:50])[C@@:4]1([OH:52])[CH3:51]>C(O)C>[CH3:1][CH2:2][C@H:3]1[O:18][C:16](=[O:17])[C@H:15]([CH3:19])[C@@H:14]([O:20][C@@H:21]2[O:26][C@@H:25]([CH3:27])[C@H:24]([OH:28])[C@@:23]([O:30][CH3:31])([CH3:29])[CH2:22]2)[C@H:13]([CH3:32])[C@@H:12]([O:33][C@@H:34]2[O:39][C@H:38]([CH3:40])[CH2:37][C@H:36]([N:41]([CH3:42])[CH3:43])[C@H:35]2[OH:44])[C@@:11]([O:46][CH3:47])([CH3:45])[CH2:10][C@@H:9]([CH3:48])[C:7](=[O:8])[C@H:6]([CH3:49])[C@@H:5]([OH:50])[C@@:4]1([OH:52])[CH3:51].[CH2:7]([O-:8])[CH3:6]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
the insoluble material (11.2 g) was removed by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was transferred to a clean flask
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
was further cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The liquid was decanted

Outcomes

Product
Name
Type
product
Smiles
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O
Name
Type
product
Smiles
C(C)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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